molecular formula C7H7BF4N2O2S B3040202 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate CAS No. 1709018-33-6

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate

Cat. No.: B3040202
CAS No.: 1709018-33-6
M. Wt: 270.02 g/mol
InChI Key: SVGWOAYWJOKQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate is a diazonium salt derived from thiophene. This compound is notable for its utility in various organic synthesis reactions, particularly in the field of material science and pharmaceuticals. The presence of the diazonium group makes it highly reactive and useful for introducing functional groups into aromatic systems.

Preparation Methods

The synthesis of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonyl-4-methylthiophene-3-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt .

Chemical Reactions Analysis

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate undergoes several types of chemical reactions:

Scientific Research Applications

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates through the loss of the diazonium group. This can lead to the formation of radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .

Comparison with Similar Compounds

Similar compounds to 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate include other diazonium salts derived from thiophene and its derivatives. These compounds share similar reactivity patterns but differ in the substituents attached to the thiophene ring. For example:

Properties

IUPAC Name

2-methoxycarbonyl-4-methylthiophene-3-diazonium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O2S.BF4/c1-4-3-12-6(5(4)9-8)7(10)11-2;2-1(3,4)5/h3H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGWOAYWJOKQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CSC(=C1[N+]#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate
Reactant of Route 3
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.